Specific Scientific Field: The specific scientific field is Electronic Materials.
Summary of the Application: 2,1,3-Benzothiadiazol-4-ol (BT) and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Methods of Application or Experimental Procedures: The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials . This is due to their strong electron-withdrawing ability . The synthesis of various polymers, small molecules, and metal complexes with BT and its derivatives is reviewed, and their applications in organic light-emitting diodes are discussed .
Results or Outcomes: The use of BT and its derivatives in the construction of molecules can enhance the electronic properties of the resulting organic materials. This has implications for the development of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Specific Scientific Field: The specific scientific field is Organic Electronics.
Summary of the Application: BT and its π-extended, heteroannulated derivatives are useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics . These polymers have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
Methods of Application or Experimental Procedures: The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention from both the academic and industrial communities . This includes the electron-deficient building blocks based on BT and its π-extended, heteroannulated derivatives .
Results or Outcomes: Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in OPVs and OFETs . The structural implications related to the performances of organic electronic devices are discussed .
2,1,3-Benzothiadiazol-4-ol is a heterocyclic compound characterized by a benzothiadiazole core with a hydroxyl group at the 4-position. This compound is notable for its unique electronic properties, which stem from the presence of both sulfur and nitrogen atoms in the ring structure. The molecular formula is , and it has gained attention in various fields, particularly in organic electronics and photonics due to its potential as a light-emitting material and its role as a building block for more complex organic compounds.
The reactivity of 2,1,3-benzothiadiazol-4-ol is influenced by the electron-withdrawing nature of the benzothiadiazole moiety. Common reactions include:
Research indicates that 2,1,3-benzothiadiazol-4-ol exhibits notable biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The compound's ability to interact with biological membranes and proteins makes it a candidate for drug development. Additionally, derivatives of this compound have shown promise in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation .
Several synthesis methods have been developed for 2,1,3-benzothiadiazol-4-ol:
2,1,3-Benzothiadiazol-4-ol finds applications across multiple domains:
Studies on the interactions of 2,1,3-benzothiadiazol-4-ol with various biomolecules reveal significant insights into its mechanism of action. For instance:
Several compounds share structural similarities with 2,1,3-benzothiadiazol-4-ol. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4,7-Dibromo-2,1,3-benzothiadiazole | Bromine substitutions on the benzothiadiazole core | Used extensively in organic semiconductor synthesis |
| 2,1,3-Benzothiadiazole | Base structure without hydroxyl group | Serves as a precursor for various derivatives |
| 2-Hydroxybenzothiadiazole | Hydroxyl group at different position | Exhibits different solubility and reactivity |
| Benzothiadiazole-based silylated compounds | Incorporation of silicon into structure | Enhances photophysical properties for hybrid materials |
The uniqueness of 2,1,3-benzothiadiazol-4-ol lies in its specific hydroxyl substitution at the 4-position which influences both its chemical reactivity and biological activity compared to other derivatives.
The synthesis of 2,1,3-benzothiadiazole, the parent compound of 2,1,3-benzothiadiazol-4-ol, has been known since the 19th century [1]. The classical approach involves the reaction of o-phenylenediamine with thionyl chloride, which serves as both the sulfur source and the cyclizing agent [2] [1]. This reaction proceeds readily and with high efficiency, typically yielding the benzothiadiazole core in yields of at least 85% [1].
The reaction mechanism between o-phenylenediamine and thionyl chloride involves several key steps [3]:
The overall reaction can be represented as [2]:
C6H4(NH2)2 + 2 SOCl2 → C6H4(N)2S + SO2 + 4HCl
This reaction proceeds more efficiently in the presence of a base such as pyridine or triethylamine, which neutralizes the hydrogen chloride formed during the reaction [3]. Under these conditions, the reaction time is significantly reduced from many hours to just a few minutes, and yields approach quantitative levels [3].
Alternative reagents for this transformation include sulfur monochloride [4], sulfur dioxide [3], and sodium metabisulphite [3], though thionyl chloride remains the most commonly used reagent due to its efficiency and availability.
Recent advances in the functionalization of the 2,1,3-benzothiadiazole scaffold have focused on regioselective methods that allow for precise modification at specific positions of the benzenoid ring [5] [6]. These approaches are particularly valuable as they avoid the need for de novo synthesis of each derivative.
One of the most significant developments in this area is the iridium-catalyzed C-H borylation, which provides access to versatile borylated intermediates that can undergo further functionalization [5] [6]. This method allows for:
These borylated intermediates serve as valuable building blocks for further transformations, enabling functionalization at the C4, C5, C6, and C7 positions of the benzothiadiazole core [5]. The regioselectivity of the borylation is controlled by the reaction conditions, catalyst loading, and ligand choice [6].
The synthetic utility of these borylated intermediates includes [5] [6]:
Another important regioselective approach involves the bromination of 2,1,3-benzothiadiazole to form 4,7-dibromo-2,1,3-benzothiadiazole [1] [7]. This reaction is typically carried out using bromine in hydrobromic acid under reflux conditions [7]:
A mixture of 2.72 g (20 mmol) of 2,1,3-benzothiadiazole in 6 mL of 45% hydrobromic acid was heated under reflux with stirring while 9.6 g (60 mmol, 3.0 mL) of bromine was added slowly. After completion of the bromine addition, the reaction mixture became a suspension of solid in hydrobromic acid and 5 mL of hydrobromic acid was added, and the mixture was heated under reflux for another 2.5 h.The resulting 4,7-dibromo-2,1,3-benzothiadiazole is extensively used as a building block in the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions [1].
The synthesis of hydroxy derivatives of 2,1,3-benzothiadiazole, including 2,1,3-benzothiadiazol-4-ol, can be achieved through diazotization-hydrolysis pathways [8]. This approach involves the diazotization of aminobenzothiazoles followed by hydrolysis to yield the corresponding hydroxybenzothiadiazoles.
The general process involves the following steps [8] [9]:
A key finding from the literature is that the outcome of this reaction depends on the position of the amino group and the amount of nitrous acid used [8]:
For the specific synthesis of 2,1,3-benzothiadiazol-4-ol, the process would involve diazotization of 4-aminobenzothiadiazole followed by hydrolysis [9]. The diazotization reaction mechanism begins with the reaction of nitrous acid with another acid to generate the nitrosonium ion (NO+), which then reacts with the aromatic amine to form a diazonium salt [10]. Subsequent hydrolysis of this diazonium salt yields the hydroxy derivative.
The diazotization-hydrolysis pathway offers several advantages:
| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Thionyl chloride method | o-Phenylenediamine, SOCl2 | Pyridine or Et3N, CH2Cl2, reflux, 4h | 85-93 | High yield, readily available reagents | Corrosive reagents, HCl evolution |
| Sulfur dioxide method | o-Phenylenediamine, SO2 | CH2Cl2, Et3N, rt | >90 | Mild conditions, high yield | Handling of toxic SO2 gas |
| Sodium metabisulphite method | o-Phenylenediamine, Na2S2O5 | Ethylene glycol, 140°C, 6h | ~80 | Less hazardous reagents | Higher temperature, longer reaction time |
| Sulfur monochloride method | o-Phenylenediamine, S2Cl2 | Acid solution | Variable | Alternative sulfur source | Less selective, variable yields |
| Position | Method | Catalyst/Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| C5 | C-H Borylation | [Ir(COD)OMe]2, dtbpy | THF, rt | 5-Boryl-2,1,3-benzothiadiazole | High |
| C4,C6 | Diborylation | [Ir(COD)OMe]2, dtbpy | THF, higher catalyst loading | 4,6-Diboryl-2,1,3-benzothiadiazole | Good |
| C4,C7 | Bromination | Br2 | 45% HBr, reflux | 4,7-Dibromo-2,1,3-benzothiadiazole | High |
| C4 | Nitration | HNO3 | H2SO4 | 4-Nitro-1,2,3-benzothiadiazole | Moderate |
| C4 | Diazotization-Hydrolysis | NaNO2, H+ | H2O, 0-5°C then heat | 2,1,3-Benzothiadiazol-4-ol | Variable |
| Starting Material | Diazotization Conditions | Hydrolysis Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4-Aminobenzothiazole | 1 eq. NaNO2, HCl, 0-5°C | H2O, heat | 4-Hydroxybenzothiazole | Variable |
| 4-Aminobenzothiazole | 2 eq. NaNO2, HCl, 0-5°C | H2O, heat | 2,1,3-Benzothiadiazol-4-ol | Variable |
| 5-Aminobenzothiazole | 1 eq. NaNO2, HCl, 0-5°C | H2O, heat | 5-Hydroxybenzothiazole | Variable |
| 5-Aminobenzothiazole | 2 eq. NaNO2, HCl, 0-5°C | H2O, heat | 5-Hydroxy-1,2,3-benzothiadiazole | Variable |
| 7-Aminobenzothiazole | 1 eq. NaNO2, HCl, 0-5°C | H2O, heat | 7-Amino-1,2,3-benzothiadiazole | Variable |
| 7-Aminobenzothiazole | 2 eq. NaNO2, HCl, 0-5°C | H2O, heat | 7-Hydroxy-1,2,3-benzothiadiazole | Variable |